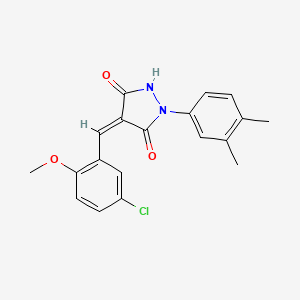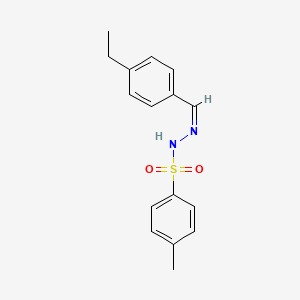![molecular formula C23H19BrN2O3 B5912698 2-bromo-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5912698.png)
2-bromo-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
2-bromo-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide exerts its effects by inhibiting the activity of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene transcription. By inhibiting BET proteins, 2-bromo-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide suppresses the expression of genes that are involved in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects
2-bromo-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which suggests that it has potential as an anti-cancer agent. It also inhibits the production of inflammatory cytokines and chemokines in immune cells, which makes it a potential candidate for the treatment of inflammatory and autoimmune diseases. However, further studies are needed to determine its safety and efficacy in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-bromo-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide is that it is a small molecule inhibitor, which makes it easier to use in lab experiments compared to large proteins or antibodies. However, one limitation is that it may have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 2-bromo-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide. One direction is to investigate its potential as a combination therapy with other anti-cancer agents or immunomodulatory drugs. Another direction is to study its effects on specific types of cancer or inflammatory diseases. In addition, further studies are needed to determine its safety and efficacy in vivo, as well as its pharmacokinetic and pharmacodynamic properties.
Métodos De Síntesis
The synthesis of 2-bromo-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide involves a series of chemical reactions that start with the reaction between 4-methoxyphenyl isocyanate and 2-bromo-4'-methoxyacetophenone. This is followed by the reaction of the resulting intermediate with 2-phenylacetic acid to obtain the final product.
Aplicaciones Científicas De Investigación
2-bromo-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide has been studied for its potential therapeutic applications in various areas of research, including cancer, inflammation, and autoimmune diseases. It has been shown to have anti-tumor effects in different types of cancer cells, including breast, lung, and colon cancer cells. In addition, it has been found to suppress the production of inflammatory cytokines and chemokines in immune cells, which makes it a potential candidate for the treatment of inflammatory and autoimmune diseases.
Propiedades
IUPAC Name |
2-bromo-N-[(E)-3-(4-methoxyanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O3/c1-29-18-13-11-17(12-14-18)25-23(28)21(15-16-7-3-2-4-8-16)26-22(27)19-9-5-6-10-20(19)24/h2-15H,1H3,(H,25,28)(H,26,27)/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOFJMYSNMIXCW-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-{(1E)-3-[(4-methoxyphenyl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5912632.png)


![N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5912649.png)
![N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5912650.png)
![5-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide](/img/structure/B5912652.png)
![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5912663.png)
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5912671.png)
![N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B5912674.png)
![N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912685.png)
![5-methyl-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5912704.png)
![N-[3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5912707.png)

![1-[(2,4-dichlorophenoxy)acetyl]pyrrolidine](/img/structure/B5912723.png)